molecular formula C12H18ClN3 B8666348 3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline

3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline

Cat. No. B8666348
M. Wt: 239.74 g/mol
InChI Key: SDCSKGOGVBTYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-((4-methylpiperazin-1-yl)methyl)aniline

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

3-chloro-4-[(4-methylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C12H18ClN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3

InChI Key

SDCSKGOGVBTYFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloro-4-nitrobenzyl)-4-methylpiperazine (0.96 g, 3.6 mmol) in MeOH/water (4:1, 50 mL) was added 1.80 g (33.7 mmol) of NH4Cl and 1.47 g (26.3 mmol) of Fe dust and the mixture heated at reflux under an atmosphere of N2 for 2 h (HPLC indicated no progress). To this was added 4 mL of glacial acetic acid and the mixture heated at reflux for an additional 2 h. The reaction mixture was cooled to ambient temperature, filtered, and the filtrate concentrated. The residue was partitioned between EtOAc and saturated aq. NaHCO3, the separated aqueous layer was extracted with EtOAc, and the combined organics washed with brine and dried over Na2SO4. Upon concentration, the crude product was purified by silica gel chromatography (eluted with 5-7% MeOH/DCM; silica gel deactivated with 1% triethylamine/DCM) to provide 0.53 g of product.
Name
1-(2-chloro-4-nitrobenzyl)-4-methylpiperazine
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.47 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.